![molecular formula C8H12O3 B2620123 5,5-二甲基-2-氧代双环[2.1.1]己烷-1-羧酸 CAS No. 2580254-18-6](/img/structure/B2620123.png)

5,5-二甲基-2-氧代双环[2.1.1]己烷-1-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

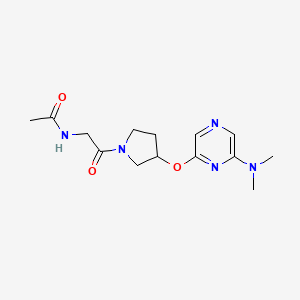

“5,5-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid” is a saturated bicyclic structure . It is part of the bicyclo[2.1.1]hexane family, which is increasingly important in the development of bio-active compounds . The IUPAC name for this compound is 5,5-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid .

Synthesis Analysis

The synthesis of new 1,2-disubstituted bicyclo[2.1.1]hexane modules, such as “5,5-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid”, is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach is efficient, modular, and can be readily derivatized with numerous transformations .Molecular Structure Analysis

The molecular formula of “5,5-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid” is C9H14O2 . The InChI code for this compound is 1S/C8H12O3/c1-7(2)5-3-8(7,6(9)10)11-4-5/h5H,3-4H2,1-2H3,(H,9,10) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “5,5-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid” include a [2 + 2] cycloaddition . This reaction is part of a broader strategy to access new building blocks via photochemistry .Physical And Chemical Properties Analysis

The molecular weight of “5,5-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid” is 156.18 . The physical form of this compound is oil .科学研究应用

Preparation of New Bicyclo[2.1.1]Hexane Modules

This compound plays an increasingly important role in the preparation of new bicyclo[2.1.1]hexane modules . It’s used in the synthesis of 1,2-disubstituted bicyclo[2.1.1]hexanes . The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .

Development of Bio-Active Compounds

Bicyclo[2.1.1]hexanes, which include this compound, are incorporated in newly developed bio-active compounds . They play a fundamental role in modulating and sometimes improving the solubility, activity, and conformational restriction of candidates .

Creation of Sp3-Rich Chemical Space

The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space . This is particularly valuable in the quest to further improve the physicochemical properties of lead compounds .

Rigidified Cyclopentane Variants

2,5-disubstituted bicyclo[2.1.1]hexanes, which can be synthesized from this compound, can act as rigidified cis-, or trans-1,3-disubstituted cyclopentanes . These are common motifs in drugs .

C–H Functionalization Logic and Cycloaddition Reactions

The scalable synthesis of these structures was enabled through the use of C–H functionalization logic and cycloaddition reactions . This is crucial to the advancement of medicinal chemistry .

Synthesis of Arylmethylene Bis(3-Hydroxy-5,5’-Dimethyl-2-Cyclohexene-1-Ones)

This compound can be used in the green and efficient synthesis of arylmethylene bis(3-hydroxy-5,5’-dimethyl-2-cyclohexene-1-ones) using natural acid .

作用机制

Mode of Action

The mode of action of 5,5-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is currently unknown due to the lack of specific studies on this compound . The interaction of this compound with its potential targets and the resulting changes are subjects of ongoing research.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 5,5-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is currently unknown

安全和危害

属性

IUPAC Name |

5,5-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-7(2)5-3-8(7,6(9)10)11-4-5/h5H,3-4H2,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTVNIPCSHLNRQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC1(OC2)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-(2,6-difluorobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2620041.png)

![2-[[2-[(7-Methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]-3-phenylpropanoic acid](/img/structure/B2620046.png)

![N-(2-methylbenzo[d]thiazol-6-yl)-4-(methylthio)benzamide](/img/structure/B2620051.png)

![2-(3-methoxyphenyl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2620052.png)

![5-bromo-N-[(5-bromo-1H-indol-2-yl)methyl]-2-chloropyridine-3-carboxamide](/img/structure/B2620054.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3,4,5-triethoxybenzamide](/img/structure/B2620055.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2620057.png)

![(2E,NE)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2620058.png)

![2-Chloro-5-(5-isopropylbenzo[d]oxazol-2-yl)aniline](/img/structure/B2620059.png)

![3-Amino-2-(3,4-dichlorobenzoyl)-4-(4-methoxyphenyl)-7,7-dimethyl-6,8-dihydrothieno[2,3-b]quinolin-5-one](/img/structure/B2620062.png)

![N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2620063.png)